TNKS 22

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C25H25N5O3S |

|---|---|

分子量 |

475.6 g/mol |

IUPAC 名称 |

3-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]propanamide |

InChI |

InChI=1S/C25H25N5O3S/c31-21(14-15-34-25-27-20-9-5-4-8-19(20)22(32)28-25)26-18-12-10-17(11-13-18)24-30-29-23(33-24)16-6-2-1-3-7-16/h1-9,17-18H,10-15H2,(H,26,31)(H,27,28,32) |

InChI 键 |

IOMJPRIMVDNEHH-UHFFFAOYSA-N |

同义词 |

3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-((1r,4r)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl)propanamide |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Tankyrase Inhibition on the Wnt/β-Catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Tankyrase (TNKS) inhibitors on the canonical Wnt/β-catenin signaling pathway. It provides a comprehensive overview of the molecular interactions, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows.

Introduction to Tankyrase and the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[3][4] Central to the regulation of this pathway is the "β-catenin destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).[2][5] This complex facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin, keeping its cytoplasmic levels low in the absence of a Wnt signal.[2]

Tankyrase 1 and 2 (TNKS1/2) are members of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[6][7] They act as positive regulators of the Wnt/β-catenin pathway by targeting the scaffolding protein Axin for degradation.[3][6][7] This function has positioned Tankyrases as attractive therapeutic targets for cancers characterized by hyperactive Wnt signaling.[3][6][8]

Mechanism of Action of Tankyrase on Axin Degradation

In the absence of a Wnt ligand, TNKS1/2 directly interact with a highly conserved domain on Axin.[5] This interaction leads to the poly(ADP-ribosyl)ation (PARsylation) of Axin.[5][9][10] PARsylated Axin is then recognized by the E3 ubiquitin ligase RNF146 (also known as Iduna), which ubiquitinates Axin, marking it for degradation by the proteasome.[9][10] The degradation of Axin, the concentration-limiting component of the destruction complex, leads to the stabilization and accumulation of β-catenin in the cytoplasm.[3][5][11] This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, driving cell proliferation.[12][13]

Mechanism of Action of Tankyrase Inhibitors

Tankyrase inhibitors are small molecules that competitively bind to the catalytic domain of TNKS1/2, preventing the PARsylation of Axin.[12] By inhibiting TNKS activity, these compounds prevent the PARsylation-dependent degradation of Axin.[5] This leads to the stabilization and accumulation of Axin, thereby enhancing the assembly and activity of the β-catenin destruction complex.[5][6][7] The functional destruction complex then efficiently phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation.[5] The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression and a subsequent reduction in cancer cell proliferation.[6][7][8][12]

Visualizing the Signaling Pathways

The following diagrams illustrate the role of Tankyrase in the Wnt/β-catenin pathway and the mechanism of its inhibition.

Quantitative Data on TNKS Inhibitors

The efficacy of TNKS inhibitors is typically quantified through various in vitro assays. The following table summarizes representative quantitative data for commonly cited TNKS inhibitors.

| Inhibitor | Assay Type | Cell Line | IC50 Value | Reference |

| XAV939 | TOPFlash Reporter | HEK293T | 11 nM | [12] |

| XAV939 | DLD-1 Cell Proliferation | DLD-1 | ~2.5 µM | [12] |

| G007-LK | TOPFlash Reporter | HEK293T | 25 nM | [12] |

| IWR-1 | TOPFlash Reporter | HEK293T | 180 nM | [12] |

| LZZ-02 | TOPFlash Reporter | HEK293 | 10 ± 1.2 μM | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of TNKS inhibitors on the Wnt pathway.

TOPFlash Luciferase Reporter Assay

This assay is the gold standard for measuring the activity of the canonical Wnt/β-catenin signaling pathway.

Principle: Cells are co-transfected with two plasmids: one containing a TCF/LEF-responsive promoter driving the expression of firefly luciferase (TOPFlash), and another constitutively expressing Renilla luciferase for normalization. Activation of the Wnt pathway leads to an increase in firefly luciferase expression.

Protocol:

-

Cell Seeding: Seed HEK293T or other suitable cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Transfection: Co-transfect cells with TOPFlash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the medium with fresh medium containing the TNKS inhibitor at various concentrations. A positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control should be included.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Western Blotting for Axin and β-catenin Levels

This technique is used to directly assess the effect of TNKS inhibitors on the protein levels of key pathway components.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., DLD-1 or SW480) and treat with the TNKS inhibitor at various concentrations and for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Axin1, total β-catenin, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

Cell Proliferation Assay (e.g., CCK8 or MTT)

These assays measure the effect of TNKS inhibitors on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells with aberrant Wnt signaling (e.g., DLD-1, SW480) in a 96-well plate at an appropriate density.

-

Treatment: After cell adherence, treat the cells with a serial dilution of the TNKS inhibitor.

-

Incubation: Incubate the cells for 48-72 hours.

-

Reagent Addition: Add CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel TNKS inhibitor.

Conclusion

Tankyrase inhibitors represent a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. Their mechanism of action is well-defined, centering on the stabilization of Axin and the subsequent promotion of β-catenin degradation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of targeted cancer therapies.

References

- 1. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells | Semantic Scholar [semanticscholar.org]

- 9. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the regulation of Axin function in canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]

- 13. Wnt Signaling in the Regulation of Immune Cell and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Tankyrase in Regulating β-catenin Levels

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the critical role of Tankyrase (TNKS) enzymes, particularly TNKS1 and TNKS2, in the regulation of β-catenin protein levels through the Wnt signaling pathway. It provides a detailed overview of the molecular mechanisms, quantitative data from key experiments, and comprehensive experimental protocols.

Introduction to Tankyrase and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental to embryonic development, tissue homeostasis, and regeneration.[1] Its dysregulation is a known driver of various diseases, including colorectal cancer, hepatocellular carcinoma, fibrosis, and neurodegeneration.[1][2] A key effector of this pathway is β-catenin, whose cellular concentration is tightly controlled by a multiprotein "destruction complex." This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1]

Tankyrases (TNKS and TNKS2) are members of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes.[3][4] They play a pivotal role as positive regulators of Wnt/β-catenin signaling.[5] The primary mechanism involves the PARsylation (poly-ADP-ribosylation) of Axin, a scaffold protein of the β-catenin destruction complex.[1][4] This post-translational modification targets Axin for ubiquitination and proteasomal degradation, leading to the disassembly of the destruction complex and the subsequent stabilization and accumulation of β-catenin.[4][6][7] Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, promoting cell proliferation.[4][8]

Both TNKS1 and TNKS2 have been shown to have largely indistinguishable roles in the Wnt/β-catenin pathway.[4] Due to their critical role in promoting β-catenin stability, TNKS enzymes have emerged as promising therapeutic targets for cancers with aberrant Wnt pathway activation.[2][6][9]

Quantitative Data on TNKS-Mediated β-catenin Regulation

The inhibition of TNKS has been demonstrated to effectively reduce β-catenin levels in various cancer cell lines. The following tables summarize quantitative data from studies utilizing TNKS inhibitors.

Table 1: Effect of TNKS Inhibitors on β-catenin Protein Levels in SW480 Colorectal Cancer Cells

| TNKS Inhibitor | Concentration | Treatment Duration | Change in β-catenin Level (relative to control) | Reference |

| IWR-1 | Not Specified | Overnight | ~50% decrease | [10] |

| MSC2504877 | Not Specified | Overnight | ~40% decrease | [10] |

| OM-153 | Not Specified | Overnight | ~60% decrease | [10] |

| XAV939 | Not Specified | Overnight | ~50% decrease | [10] |

| XAV939 | 2.5 µM | 24 hours | Significant decrease | [11][12] |

| G007-LK | 10 µM | 24 hours | Significant decrease | [3] |

Table 2: Effect of TNKS Inhibitors on β-catenin and Related Proteins in Hepatocellular Carcinoma (HCC) Cells

| Cell Line | Treatment | Effect | Reference |

| HepG2, Huh7, Hep40 | 10 µM XAV939 or 10 µM WXL-8 for 24 hours | Decreased total β-catenin levels, stabilization of AXIN1 and AXIN2 | [2][3] |

| HepG2, Huh7 | siRNA knockdown of TNKS1 and TNKS2 | Decreased nuclear β-catenin levels | [2][3] |

Table 3: Effect of TNKS Knockout on Axin Levels

| System | Genetic Modification | Effect on Axin | Reference |

| Drosophila Wing Discs | Tnks null mutant clones | Threefold increase in Axin-V5 levels | [13] |

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway Regulation by Tankyrase

The following diagram illustrates the central role of TNKS in the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, the destruction complex is active, leading to β-catenin degradation. TNKS activity disrupts this complex by targeting Axin for degradation.

Experimental Workflow: Western Blotting for β-catenin Levels

This diagram outlines the typical workflow for assessing β-catenin protein levels following treatment with a TNKS inhibitor.

Experimental Workflow: Wnt/β-catenin Reporter Assay (TOPflash)

This diagram shows the workflow for a TOPflash luciferase reporter assay to measure β-catenin transcriptional activity.

Detailed Experimental Protocols

Western Blotting for β-catenin

This protocol is adapted from standard procedures for detecting changes in β-catenin protein levels following TNKS inhibition.[14][15][16][17][18]

1. Sample Preparation:

- Culture cells (e.g., SW480) to 70-80% confluency.

- Treat cells with the desired concentration of TNKS inhibitor (e.g., 10 µM XAV939) or DMSO (vehicle control) for 24 hours.[3]

- Wash cells twice with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

- Determine protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis:

- Mix 20-30 µg of protein per sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

- Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

- Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer proteins to a PVDF or nitrocellulose membrane.

- Confirm transfer efficiency using Ponceau S staining.

4. Immunodetection:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate.

- Capture the signal using a digital imager.

- Quantify band intensities using densitometry software. Normalize β-catenin levels to a loading control (e.g., GAPDH or β-actin).

Immunoprecipitation of Axin-TNKS Complexes

This protocol is designed to assess the interaction between Axin and TNKS, which is enhanced by TNKS inhibitors.[11][19][20][21]

1. Cell Lysis:

- Treat SW480 cells with a TNKS inhibitor (e.g., G007-LK) for 6-24 hours.[11]

- Lyse cells in a non-denaturing immunoprecipitation buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease inhibitors).

- Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

2. Immunoprecipitation:

- Incubate the pre-cleared lysate with a primary antibody against Axin (or control IgG) overnight at 4°C with rotation.

- Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

3. Washing and Elution:

- Pellet the beads using a magnetic rack and wash three to five times with cold IP lysis buffer.

- Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

4. Analysis:

- Analyze the eluted proteins by Western blotting, probing for TNKS1, TNKS2, and Axin.

Wnt/β-catenin TOPflash Reporter Assay

This protocol measures the transcriptional activity of the β-catenin/TCF complex.[22][23][24][25][26]

1. Cell Seeding and Transfection:

- Seed HEK293T cells in a 24-well plate.

- When cells reach 50-70% confluency, co-transfect them with the TOPflash TCF/LEF reporter plasmid (containing a firefly luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization).

2. Treatment:

- 24 hours post-transfection, replace the medium.

- Stimulate the Wnt pathway using Wnt3a conditioned medium or a GSK3 inhibitor (e.g., 3 µM CHIR99021).

- Concurrently, treat the cells with various concentrations of the TNKS inhibitor being tested. Incubate for an additional 16-24 hours.

3. Luciferase Assay:

- Wash cells with PBS and lyse them using 1X Passive Lysis Buffer.

- Transfer the lysate to a 96-well plate.

- Use a Dual-Luciferase® Reporter Assay System to measure firefly and Renilla luciferase activity sequentially in a luminometer.

4. Data Analysis:

- For each sample, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity.

- Calculate the fold change in reporter activity relative to the control (Wnt3a stimulation alone).

Conclusion

Tankyrase 1 and 2 are integral positive regulators of the Wnt/β-catenin signaling pathway. By promoting the PARsylation-dependent degradation of Axin, they destabilize the β-catenin destruction complex, leading to increased β-catenin levels and downstream gene activation. This mechanism is a key driver in several cancers. The development of small molecule inhibitors targeting the catalytic activity of TNKS has proven to be an effective strategy for stabilizing Axin, thereby promoting β-catenin degradation and attenuating Wnt signaling. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the TNKS-β-catenin axis and evaluate the efficacy of novel therapeutic agents.

References

- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Functions of TNKS1 and Its Relationship with Wnt/β-Catenin Pathway in Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]

- 6. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. neb.com [neb.com]

- 21. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 22. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. Wnt Reporter Activity Assay [bio-protocol.org]

- 25. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 26. benchchem.com [benchchem.com]

The Role of Tankyrase 2 in Telomere Length Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tankyrase 2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family, has emerged as a key regulator of telomere length maintenance. This document provides an in-depth technical overview of the molecular mechanisms by which TNKS2 influences telomere homeostasis, primarily through its interaction with the shelterin complex. We present quantitative data from key studies, detailed experimental protocols for assessing telomere length, and visual representations of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating telomere biology and for professionals involved in the development of therapeutics targeting telomere maintenance pathways.

Introduction

Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, are essential for maintaining genomic stability. Their progressive shortening with each cell division is a hallmark of cellular aging and a critical barrier to uncontrolled proliferation. The shelterin complex, a six-protein assembly, binds to telomeric DNA and regulates telomere length and structure. Tankyrase 2 (TNKS2), along with its homolog Tankyrase 1 (TNKS1), plays a pivotal role in modulating the function of the shelterin complex, thereby influencing telomerase access to the telomere terminus.

TNKS2 possesses poly(ADP-ribose) polymerase (PARP) activity, which enables it to catalyze the addition of poly(ADP-ribose) (PAR) chains to substrate proteins, a post-translational modification known as PARsylation. A key target of TNKS2 at the telomere is the Telomeric Repeat Binding Factor 1 (TRF1), a core component of the shelterin complex.[1][2] PARsylation of TRF1 by TNKS2 leads to its dissociation from telomeric DNA, which in turn facilitates the access of telomerase to elongate the telomeres.[1] This mechanism positions TNKS2 as a positive regulator of telomere length.

This technical guide will delve into the molecular intricacies of TNKS2 function at the telomeres, the quantitative effects of its modulation, and the methodologies employed to study these processes.

Quantitative Data on TNKS2 and Telomere Length

The functional impact of TNKS2 on telomere length has been quantified through various experimental approaches, including overexpression studies, gene knockouts, and the use of small molecule inhibitors.

Table 1: Effect of TNKS2 Overexpression on Telomere Length

| Cell Line | Method of TNKS2 Overexpression | Observed Effect on Telomere Length | Rate of Telomere Elongation | Reference |

| Human fibrosarcoma (HT1080) | Stable transfection with a nuclear-targeted TNKS2 construct | Progressive telomere elongation | ~38 base pairs per population doubling | [3] |

Table 2: Effect of TNKS2 Knockout on Telomere Length

| Model System | Genotype | Phenotype | Effect on Telomere Length | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Tnks2 PARP domain knockout | Growth retardation | No significant change in telomere length or capping | [4][5] |

| Human HEK293T cells | TNKS1/TNKS2 double knockout (DKO) | Telomere shortening | Progressive telomere shortening | [6] |

Table 3: Effect of Tankyrase Inhibitors on Telomere Length and Cellular Processes

| Inhibitor | Target(s) | IC50 (Wnt Signaling/Cell Viability) | Observed Effect on Telomere Length | Reference |

| XAV939 | TNKS1/TNKS2 | Wnt signaling: ~11 nM (in DLD-1 cells) | Induces telomeric shortening upon long-term exposure | [7][8] |

| IWR-1 | TNKS1/TNKS2 | Wnt signaling: ~180 nM | Induces dose-dependent telomere shortening | [7][8] |

Note: IC50 values for direct inhibition of telomere elongation are not widely reported. The provided values reflect the inhibition of downstream cellular processes regulated by tankyrases.

Signaling Pathways and Molecular Mechanisms

The primary mechanism by which TNKS2 influences telomere length is through the regulation of the shelterin complex.

The TNKS2-TRF1 Axis

TNKS2 directly interacts with TRF1, a key component of the shelterin complex that binds to double-stranded telomeric DNA.[9] This interaction is mediated by a conserved tankyrase-binding motif (RXXPDG) present in human TRF1.[9] Upon binding, the PARP domain of TNKS2 catalyzes the PARsylation of TRF1.[1] This modification leads to the release of TRF1 from the telomeres, thereby allowing telomerase to access the 3' overhang and extend the telomeric DNA.[1]

Caption: TNKS2-mediated regulation of TRF1 and telomere elongation.

Interaction with Other Shelterin Components

While the TNKS2-TRF1 interaction is well-characterized, evidence suggests a more intricate interplay with other shelterin components. TIN2, another shelterin protein, can form a ternary complex with TRF1 and tankyrase 1, and has been shown to protect TRF1 from PARsylation.[10] This suggests a regulatory loop where the composition of the shelterin complex can modulate the activity of tankyrases. TPP1, in complex with POT1, is crucial for telomerase recruitment.[11] While a direct interaction between TNKS2 and TPP1/POT1 has not been extensively documented, the modulation of TRF1 by TNKS2 indirectly influences the overall architecture of the shelterin complex and, consequently, telomerase recruitment.

Caption: Interplay of TNKS2 with the shelterin complex.

Experimental Protocols

Accurate measurement of telomere length is fundamental to studying the effects of TNKS2. Below are detailed protocols for commonly used techniques.

Terminal Restriction Fragment (TRF) Analysis

TRF analysis is considered the gold standard for measuring telomere length. It relies on the absence of restriction sites within the telomeric repeats.

Principle: Genomic DNA is digested with a cocktail of frequent-cutting restriction enzymes that do not cut within the telomeric repeats. The resulting DNA fragments are separated by gel electrophoresis, transferred to a membrane, and hybridized with a telomere-specific probe. The length of the resulting smear corresponds to the average telomere length.

Protocol:

-

DNA Extraction: Isolate high-molecular-weight genomic DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial kit. Ensure the DNA is of high quality and not degraded.

-

Restriction Digest:

-

Digest 5-10 µg of genomic DNA with a cocktail of frequent-cutting restriction enzymes (e.g., HinfI and RsaI).

-

Incubate at 37°C for at least 16 hours to ensure complete digestion.

-

-

Gel Electrophoresis:

-

Prepare a 0.8% agarose gel in 1x TBE buffer.

-

Load the digested DNA samples alongside a high-molecular-weight DNA ladder.

-

Run the gel at a low voltage (e.g., 50V) for 16-20 hours to achieve good separation of large DNA fragments.

-

-

Southern Blotting:

-

Depurinate the gel in 0.25 M HCl for 15 minutes.

-

Denature the DNA in 0.5 M NaOH, 1.5 M NaCl for 30 minutes.

-

Neutralize the gel in 0.5 M Tris-HCl (pH 7.5), 1.5 M NaCl for 30 minutes.

-

Transfer the DNA to a positively charged nylon membrane via capillary transfer overnight.

-

UV-crosslink the DNA to the membrane.

-

-

Hybridization:

-

Pre-hybridize the membrane in a hybridization buffer at 65°C for 1-2 hours.

-

Prepare a telomere-specific probe (e.g., a (TTAGGG)n oligonucleotide) labeled with 32P or a non-radioactive label.

-

Add the denatured probe to the hybridization buffer and incubate overnight at 65°C.

-

-

Washing and Detection:

-

Wash the membrane with low and high stringency buffers to remove unbound probe.

-

Expose the membrane to X-ray film or a phosphorimager screen to detect the signal.

-

-

Data Analysis:

-

Determine the mean TRF length by analyzing the density profile of the telomere smear relative to the molecular weight ladder.

-

Caption: Workflow for Terminal Restriction Fragment (TRF) analysis.

Quantitative PCR (qPCR) for Relative Telomere Length

This method measures the relative amount of telomeric DNA compared to a single-copy gene.

Principle: Two separate qPCR reactions are performed for each sample: one to amplify the telomeric repeats (T) and another to amplify a single-copy reference gene (S). The relative telomere length is expressed as the T/S ratio.

Protocol:

-

DNA Preparation: Isolate genomic DNA and quantify its concentration accurately. Dilute all samples to the same concentration (e.g., 10 ng/µL).

-

Primer Design:

-

Telomere primers: Forward: 5'-GGTTTTTGAGGGTGAGGGTGAGGGTGAGGGTGAGGGT-3'; Reverse: 5'-TCCCGACTATCCCTATCCCTATCCCTATCCCTATCCCTA-3'.

-

Single-copy gene primers (e.g., 36B4): Forward: 5'-CAGCAAGTGGGAAGGTGTAATCC-3'; Reverse: 5'-CCCATTCTATCATCAACGGGTACAA-3'.

-

-

qPCR Reaction Setup:

-

Prepare a master mix for the telomere (T) reaction and the single-copy gene (S) reaction containing SYBR Green master mix and the respective primers.

-

Aliquot the master mix into a 96- or 384-well plate.

-

Add the diluted genomic DNA to the appropriate wells. Include no-template controls for each primer set.

-

Run all samples in triplicate.

-

-

qPCR Cycling Conditions:

-

Telomere reaction: 95°C for 10 min, followed by 30 cycles of 95°C for 15s and 54°C for 60s.

-

Single-copy gene reaction: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 58°C for 60s.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both T and S reactions for each sample.

-

Calculate the ΔCt for each sample: ΔCt = Ct(S) - Ct(T).

-

Calculate the relative T/S ratio using the 2-ΔΔCt method, normalizing to a reference sample.

-

Caption: Workflow for relative telomere length measurement by qPCR.

Conclusion

TNKS2 is a critical regulator of telomere length, acting as a positive effector through the PARsylation of TRF1 and the subsequent recruitment of telomerase. The functional redundancy between TNKS1 and TNKS2 underscores the importance of this regulatory mechanism in maintaining telomere homeostasis. The development of specific tankyrase inhibitors presents a promising avenue for therapeutic intervention in diseases characterized by aberrant telomere maintenance, such as cancer. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate role of TNKS2 in telomere biology and for evaluating the efficacy of novel therapeutic agents targeting this pathway. Further research into the broader interactions of TNKS2 within the telomere-associated protein network will undoubtedly unveil additional layers of regulatory complexity and offer new opportunities for therapeutic innovation.

References

- 1. Tankyrase1-mediated poly(ADP-ribosyl)ation of TRF1 maintains cell survival after telomeric DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TANK2, a new TRF1-associated poly(ADP-ribose) polymerase, causes rapid induction of cell death upon overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tankyrase 2 poly(ADP-ribose) polymerase domain-deleted mice exhibit growth defects but have normal telomere length and capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole proteome analysis of human tankyrase knockout cells reveals targets of tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a tankyrase-binding motif shared by IRAP, TAB182, and human TRF1 but not mouse TRF1. NuMA contains this RXXPDG motif and is a novel tankyrase partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TIN2 is a tankyrase 1 PARP modulator in the TRF1 telomere length control complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TIN2-Tethered TPP1 Recruits Human Telomerase to Telomeres In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of TNKS 22

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of TNKS 22 (also known as TNKS-IN-22), a potent and selective dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Tankyrase and its Role in Wnt Signaling

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] They play a crucial role in various cellular processes, including the regulation of the canonical Wnt signaling pathway.[1][4][5] The Wnt pathway is fundamental in both embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[4][5][6]

Tankyrases promote the degradation of Axin, a key scaffold protein in the β-catenin destruction complex.[1][7] By poly-ADP-ribosylating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation. The loss of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes, driving cell proliferation.[3][7] Therefore, inhibiting tankyrase activity is a promising therapeutic strategy to suppress Wnt-driven tumor growth by stabilizing Axin and promoting β-catenin degradation.[3][5]

Discovery and Chemical Properties of this compound

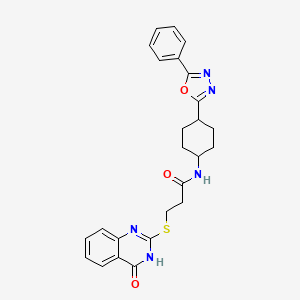

This compound (CAS: 1507362-00-6) is a lead-optimized, orally bioavailable small-molecule inhibitor designed to target both TNKS1 and TNKS2.[1][2] It was developed as part of a program to create potent, selective, and orally bioavailable tankyrase inhibitors.[1][8] this compound is a phenyloxadiazole compound with the chemical name 3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-((1r,4r)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl)propanamide.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1507362-00-6 | [1] |

| Molecular Formula | C25H25N5O3S | [2][9] |

| Molecular Weight | 475.56 Da | [1][2][9] |

| Physical Appearance | Solid | [1][9] |

| Solubility | Insoluble in H2O; Insoluble in DMSO (at room temp); >10 mM in DMSO with warming; <4.76mg/mL in DMSO; ≥3.07 mg/mL in EtOH with gentle warming. | [1][9] |

| Purity | ≥98% by HPLC | [2] |

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of TNKS1 and TNKS2. This inhibition prevents the PARsylation of Axin, a key component of the β-catenin destruction complex. The stabilization of Axin enhances the degradation of β-catenin, thereby downregulating the Wnt signaling pathway.[1]

Caption: Wnt signaling pathway and the mechanism of this compound inhibition.

Potency and Efficacy Data

This compound has demonstrated high potency in both biochemical and cell-based assays.[1]

Table 2: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |

| Biochemical Assay | TNKS1 Enzymatic Activity | Inhibition | 0.1 nM | [8] |

| Biochemical Assay | TNKS2 Enzymatic Activity | Inhibition | 4.1 nM | [8] |

| Cell-Based Assay | SW480-TBC | β-catenin Reduction | 3.7 nM | [1] |

| Cell-Based Assay | DLD-1 (APC-deficient) | Wnt Pathway Suppression | 0.6 nM | [1] |

| In Vivo Assay | - | TNKS2 Autoparsylation | 4.1 nM | [1] |

Table 3: In Vivo Pharmacodynamic Activity of this compound

| Animal Model | Tumor Cell Line | Dose (Oral, Once Daily) | Duration | Pharmacodynamic Marker | Result | Reference |

| Athymic Nude Mice | DLD-1 | 10 mg/kg | 3 days | Axin2 Accumulation | 2.7-fold increase | [1] |

| Athymic Nude Mice | DLD-1 | 50 mg/kg | 3 days | Axin2 Accumulation | 3.5-fold increase | [1] |

| Athymic Nude Mice | DLD-1 | 10 mg/kg | 3 days | STF Inhibition | 51% | [1] |

| Athymic Nude Mice | DLD-1 | 50 mg/kg | 3 days | STF Inhibition | 58% | [1] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound, based on the primary literature.[1]

5.1. TNKS Enzymatic Inhibition Assay

-

Objective: To determine the biochemical potency (IC50) of this compound against TNKS1 and TNKS2.

-

Methodology:

-

Recombinant human TNKS1 or TNKS2 enzyme is incubated in a reaction buffer containing biotinylated NAD+.

-

A histone-coated 96-well plate is used as the substrate for the PARsylation reaction.

-

This compound is serially diluted and added to the wells to achieve a range of concentrations.

-

The enzymatic reaction is initiated and allowed to proceed for a specified time at 30°C.

-

The reaction is stopped, and the plate is washed to remove unreacted components.

-

The amount of biotinylated ADP-ribose incorporated onto the histone substrate is detected using a streptavidin-conjugated horseradish peroxidase (HRP) reporter.

-

A chemiluminescent substrate is added, and the signal is read on a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

5.2. SW480 Cell-Based β-catenin Assay

-

Objective: To measure the ability of this compound to reduce β-catenin levels in a human colon adenocarcinoma cell line with an APC mutation.

-

Methodology:

-

SW480 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for 24 hours.

-

After treatment, cells are fixed with paraformaldehyde and permeabilized with methanol.

-

Cells are stained with a primary antibody specific for active β-catenin, followed by a secondary antibody conjugated to a fluorescent reporter.

-

The total cell number is determined by staining with a nuclear dye (e.g., Hoechst).

-

Plates are imaged using a high-content imaging system.

-

The intensity of the β-catenin signal is quantified and normalized to the cell count.

-

IC50 values are determined from the resulting dose-response curve.

-

Caption: Workflow for the SW480 cell-based β-catenin assay.

5.3. In Vivo DLD-1 Xenograft Pharmacodynamic Study

-

Objective: To evaluate the in vivo activity of this compound on Wnt pathway biomarkers in a tumor model.

-

Methodology:

-

Athymic nude mice are subcutaneously inoculated with DLD-1 human colorectal adenocarcinoma cells.

-

Tumors are allowed to grow to a specified size.

-

Mice are randomized into vehicle control and treatment groups (e.g., 10 mg/kg and 50 mg/kg this compound).

-

This compound is administered orally once daily for a period of 3 days.

-

At 24 hours after the final dose, mice are euthanized, and tumor tissues are harvested.

-

Tumor lysates are prepared for analysis.

-

Axin2 mRNA levels are quantified using quantitative real-time PCR (qRT-PCR) to assess Wnt pathway modulation.

-

Super TopFlash (STF) reporter activity can also be measured if using a cell line engineered with this reporter to assess TCF/LEF transcriptional activity.

-

Data are analyzed to determine the fold-change in Axin2 and the percent inhibition of STF activity compared to the vehicle control group.

-

Conclusion

This compound is a potent, selective, and orally bioavailable dual inhibitor of TNKS1 and TNKS2.[1][2][8] Through the stabilization of Axin and subsequent reduction of β-catenin, it effectively suppresses the canonical Wnt signaling pathway.[1] Preclinical data demonstrates its high potency in both biochemical and cellular assays, as well as significant pharmacodynamic activity in an in vivo xenograft model.[1] These findings establish this compound as a valuable research tool for investigating Wnt signaling and a promising candidate for further development as a therapeutic agent for Wnt-driven cancers.

References

- 1. apexbt.com [apexbt.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening | MDPI [mdpi.com]

- 4. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. raybiotech.com [raybiotech.com]

In Vivo Efficacy of TNKS 22: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical in vivo studies conducted on TNKS 22 (also known as Tankyrase Inhibitor 22), a potent, selective, and orally bioavailable inhibitor of Tankyrase 1 and 2 (TNKS1/2). The document covers the mechanism of action, quantitative pharmacodynamic data, detailed experimental protocols, and key signaling pathways involved.

Core Mechanism of Action

This compound targets the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer. Tankyrase enzymes (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family.[1][2] They play a critical role in promoting the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[1][3][4] By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent degradation by the proteasome.[3][4] This destabilizes the destruction complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes like c-Myc and Cyclin D1, driving cell proliferation.[1]

This compound inhibits the enzymatic activity of TNKS1/2.[5] This inhibition prevents the PARsylation of Axin, leading to its stabilization and accumulation.[1][3][6] A functional destruction complex is thus maintained, which effectively promotes the degradation of β-catenin and suppresses the downstream transcription of Wnt target genes.[1][6]

In Vivo Pharmacodynamic Studies

While comprehensive in vivo efficacy data on tumor growth inhibition by this compound is not extensively detailed in publicly available literature, pharmacodynamic (PD) studies have been conducted to confirm target engagement and pathway modulation in a tumor xenograft model. These studies provide crucial evidence that this compound reaches its target in a living system and exerts the expected biological effect.

Quantitative Data Summary

The following table summarizes the key quantitative results from an in vivo PD study using this compound in a DLD-1 human colorectal cancer xenograft model.[6][7]

| Parameter | Animal Model | Tumor Model | Dosing Regimen | Result |

| Inhibition of TNKS2 Autoparsylation | Rodent | N/A | Not Specified | IC50 = 4.1 nM[1][6] |

| Axin2 Protein Accumulation | Athymic Nude Mice | DLD-1 Xenograft | 10 and 50 mg/kg, PO, QD for 3 days | 2.7 to 3.5-fold increase[6][7] |

| SuperTopFlash (STF) Reporter Inhibition | Athymic Nude Mice | DLD-1 Xenograft | 10 and 50 mg/kg, PO, QD for 3 days | 51% to 58% inhibition[6][7] |

Experimental Protocols

The following sections detail the methodologies for the key in vivo experiments cited. These protocols are based on the available information for this compound and standard practices for evaluating tankyrase inhibitors in preclinical models.[5]

DLD-1 Xenograft Mouse Model for Pharmacodynamics

This protocol outlines the establishment of a subcutaneous xenograft model to assess the pharmacodynamic effects of a tankyrase inhibitor.

1. Cell Culture:

-

Human DLD-1 colorectal adenocarcinoma cells are cultured in standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

-

Athymic nude mice (e.g., NU/NU strain), typically 6-8 weeks old, are used for these studies due to their compromised immune system, which allows for the engraftment of human tumor cells.

3. Tumor Implantation:

-

DLD-1 cells are harvested during the exponential growth phase.

-

Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended, often in a 1:1 mixture of PBS and Matrigel, to a final concentration for injection (e.g., 5 x 10^6 cells per 100 µL).

-

The cell suspension is subcutaneously injected into the flank of each mouse.

4. Tumor Growth and Monitoring:

-

Tumors are allowed to grow until they reach a palpable and measurable size (e.g., 100-200 mm³).

-

Tumor volume is measured regularly with calipers, calculated using the formula: Volume = (Length x Width²)/2.

5. Dosing and Sample Collection:

-

Once tumors reach the target size, mice are randomized into vehicle control and treatment groups.

-

This compound is formulated for oral administration (PO).

-

Mice are treated once daily (QD) for a specified period (e.g., 3 days) with either the vehicle or this compound at defined doses (e.g., 10 mg/kg and 50 mg/kg).[6][7]

-

At the end of the treatment period (e.g., 24 hours after the final dose), mice are euthanized, and tumors are excised for downstream analysis (e.g., Western blot for Axin2 levels, reporter assays).

Conclusion and Future Directions

The available in vivo data for this compound strongly support its mechanism of action, demonstrating potent target engagement and modulation of the Wnt/β-catenin pathway within a tumor environment. The dose-dependent increase in Axin2 levels and inhibition of Wnt signaling confirm that the compound is orally bioavailable and biologically active in vivo.

While these pharmacodynamic results are promising, further studies are required to establish a direct correlation between this pathway inhibition and anti-tumor efficacy. Future research should focus on long-term xenograft studies to measure the impact of this compound on tumor growth inhibition, tumor regression, and overall survival. Such efficacy studies, common for other tankyrase inhibitors, are essential to fully characterize the therapeutic potential of this compound for the treatment of Wnt-dependent cancers.[2][4][8]

References

- 1. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening | MDPI [mdpi.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells | Semantic Scholar [semanticscholar.org]

- 7. apexbt.com [apexbt.com]

- 8. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

TNKS22: A Potent Chemical Probe for Interrogating Tankyrase Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a pivotal role in a multitude of cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, telomere maintenance, and mitotic spindle formation. The dysregulation of tankyrase activity has been implicated in the pathogenesis of various diseases, most notably cancer. This has positioned tankyrases as attractive therapeutic targets. TNKS22 is a potent and selective small-molecule inhibitor of both TNKS1 and TNKS2, making it an invaluable chemical probe for elucidating the biological functions of these enzymes and for exploring their therapeutic potential. This technical guide provides a comprehensive overview of TNKS22, including its chemical properties, biological activity, and detailed protocols for its use in key experimental assays.

Chemical and Physical Properties of TNKS22

TNKS22 is a small molecule characterized by the following properties:

| Property | Value |

| Molecular Formula | C25H25N5O3S[1][2] |

| Molecular Weight | 475.56 g/mol [1][2] |

| CAS Number | 1507362-00-6[1] |

| Canonical SMILES | O=C1NC(SCCC(N[C@H]2CC--INVALID-LINK--CC2)=O)=NC5=CC=CC=C51 |

| Appearance | Solid[1] |

| Solubility | Soluble in DMSO (>10 mM); Insoluble in water[1] |

| Storage | Store at -20°C[1][2] |

Mechanism of Action

TNKS22 exerts its biological effects by directly inhibiting the catalytic activity of tankyrase 1 and tankyrase 2. The primary mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, a "destruction complex," which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote the degradation of Axin through poly(ADP-ribosyl)ation (PARsylation). By inhibiting tankyrase activity, TNKS22 stabilizes Axin, which in turn enhances the degradation of β-catenin, leading to the suppression of Wnt/β-catenin signaling.[1]

Quantitative Data Summary

TNKS22 has demonstrated high potency in both biochemical and cell-based assays. The following tables summarize the key quantitative data for TNKS22.

Table 1: In Vitro Inhibitory Activity of TNKS22

| Target | Assay | IC50 (nM) | Reference |

| TNKS1 | Enzymatic Assay | 0.1 | [3] |

| TNKS2 | Autoparsylation Assay (in vivo) | 4.1 | [1][3] |

Table 2: Cellular Activity of TNKS22

| Cell Line | Assay | Effect | IC50/EC50 (nM) | Reference |

| SW480 | Total β-catenin Degradation | Inhibition | 3.7 | [1] |

| DLD-1 | Wnt Pathway Suppression (STF Reporter) | Inhibition | 0.6 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro TNKS2 Autoparsylation Assay (Representative Protocol)

This assay measures the ability of an inhibitor to block the auto-poly(ADP-ribosyl)ation of recombinant TNKS2.

Materials:

-

Recombinant human TNKS2 enzyme

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

TNKS22 (or other test compounds) dissolved in DMSO

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microplate (high-binding)

-

Plate reader

Procedure:

-

Coat a 96-well plate with recombinant TNKS2 overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add serial dilutions of TNKS22 (or control compounds) to the wells. Include a DMSO vehicle control.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+ to each well.

-

Incubate the plate at room temperature for 1-2 hours to allow for the autoparsylation reaction to occur.

-

Wash the plate to remove unreacted NAD+.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: SW480 Total β-catenin (TBC) Degradation Assay (Representative Protocol)

This cell-based assay quantifies the degradation of total β-catenin in SW480 colorectal cancer cells following treatment with a tankyrase inhibitor.

Materials:

-

SW480 cells

-

Complete cell culture medium (e.g., L-15 medium with 10% FBS)

-

TNKS22 (or other test compounds) dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-β-catenin and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed SW480 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of TNKS22 for 24-48 hours. Include a DMSO vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.

-

Quantify the band intensities using densitometry software and normalize the β-catenin signal to the GAPDH signal.

-

Calculate the IC50 value for β-catenin degradation.

Protocol 3: Wnt Signaling Luciferase Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

Materials:

-

DLD-1 cells (or other suitable reporter cell line)

-

Complete cell culture medium

-

TOPFlash/FOPFlash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

TNKS22 (or other test compounds) dissolved in DMSO

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed DLD-1 cells in a 24-well plate.

-

Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, treat the cells with a serial dilution of TNKS22. Include a DMSO vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the IC50 value for Wnt signaling inhibition by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

Visualizations

Wnt/β-catenin Signaling Pathway and Inhibition by TNKS22

Caption: Wnt/β-catenin signaling and TNKS22 inhibition.

Experimental Workflow for Screening and Validation of Tankyrase Inhibitors

References

Methodological & Application

Application Notes and Protocols for TNKS 22 in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TNKS 22, a potent and selective tankyrase inhibitor, in cell culture experiments. The protocols outlined below are designed to assist researchers in investigating the effects of this compound on the Wnt/β-catenin signaling pathway and overall cell viability.

Introduction

Tankyrase (TNKS) enzymes, including TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family. They play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[1][2] Tankyrases target Axin, a key component of the β-catenin destruction complex, for PARsylation, which leads to its ubiquitination and subsequent proteasomal degradation. In many cancers, the Wnt/β-catenin pathway is aberrantly activated, leading to uncontrolled cell proliferation.

This compound is a highly potent and selective small molecule inhibitor of both TNKS1 and TNKS2.[3] By inhibiting tankyrase activity, this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes.[1][4] This mechanism makes this compound a valuable tool for studying Wnt signaling and a potential therapeutic agent for cancers with dysregulated Wnt pathways.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in various cell-based assays. These values can serve as a reference for designing experiments.

| Assay Type | Cell Line | Parameter | Value | Reference |

| TNKS1 Enzymatic Assay | - | IC50 | 0.1 nM | [3] |

| TNKS2 Enzymatic Assay | - | IC50 | 4.1 nM | [3] |

| β-catenin Reduction | SW480 | IC50 | 3.7 nM | [4] |

| Wnt Pathway Suppression | DLD-1 | IC50 | 0.6 nM | [4] |

| TNKS2 Autoparsylation (in vivo) | - | IC50 | 4.1 nM | [4] |

Signaling Pathway

This compound primarily targets the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt pathway and the point of intervention by this compound.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

-

Gently warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months. Aqueous solutions should be prepared fresh and not stored for more than a day.

Cell Viability Assay

This protocol is designed to assess the effect of this compound on cell proliferation and viability. A colorimetric assay using MTT or a luminescence-based assay like CellTiter-Glo® can be used.

Caption: General workflow for a cell viability assay.

Materials:

-

Cells of interest (e.g., SW480, DLD-1)

-

Complete cell culture medium

-

96-well clear or opaque-walled tissue culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for solubilizing formazan in MTT assay)

-

Plate reader (absorbance or luminescence)

Protocol:

-

Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

For MTT Assay: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: a. Follow the manufacturer's protocol to prepare the reagent. b. Add the reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for Wnt Pathway Modulation

This protocol is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway following this compound treatment.

Caption: General workflow for Western blot analysis.

Materials:

-

Cells of interest (e.g., SW480, DLD-1)

-

6-well tissue culture plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Recommended Primary Antibodies:

| Target Protein | Expected Change | Supplier (Example) | Catalog # (Example) |

| Axin1 | Increase | Cell Signaling Technology | 2087 |

| Axin2 | Increase | Cell Signaling Technology | 2151 |

| β-catenin | Decrease | BD Biosciences | 610154 |

| Active β-catenin | Decrease | Cell Signaling Technology | 8814 |

| c-Myc | Decrease | Abcam | ab32072 |

| Cyclin D1 | Decrease | Cell Signaling Technology | 2978 |

| TNKS1/2 | No change or increase | Santa Cruz Biotechnology | sc-365897 |

| GAPDH/β-actin | No change (Loading Control) | Abcam | ab8245 / ab8227 |

Protocol:

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Treat cells with this compound at concentrations around the IC50 value (e.g., 1 nM, 10 nM, 100 nM) and for different durations (e.g., 6, 12, 24 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

References

Preparing TNKS 22 Stock Solutions for Experimental Use

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TNKS 22 is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] By inhibiting the catalytic activity of tankyrases, this compound effectively modulates the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.[1][3] Specifically, this compound prevents the poly-ADP-ribosylation of Axin, a key component of the β-catenin destruction complex.[1][4] This leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target gene transcription.[5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experiments.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 475.56 g/mol | [1][7][8] |

| Formula | C25H25N5O3S | [1][7][8] |

| CAS Number | 1507362-00-6 | [1][2] |

| Appearance | Solid | [1][7] |

| Purity | ≥98% | [8] |

| Solubility | ||

| In DMSO: >10 mM (<4.76 mg/mL) | [1][7] | |

| In Ethanol: ≥3.07 mg/mL (with gentle warming) | [1] | |

| In Water: Insoluble | [1] | |

| IC50 Values | ||

| TNKS1 (enzymatic assay): 0.1 nM | [2][8] | |

| TNKS2 (autoparsylation assay): 4.1 nM | [1][2] | |

| SW480 cells (β-catenin reduction): 3.7 nM | [1][8] | |

| DLD-1 cells (Wnt pathway suppression): 0.6 nM | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

-

This compound solid powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator set to 37°C (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Calculation: Calculate the required volume of DMSO to prepare a 10 mM stock solution.

-

Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Example for 1 mg of this compound:

-

Volume (L) = (0.001 g / 475.56 g/mol ) / 0.01 mol/L

-

Volume (L) = 0.0002102 L = 210.2 µL

-

-

-

Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

-

Troubleshooting Dissolution: If the compound does not fully dissolve, the following steps can be taken:

-

Aliquoting and Storage: Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into single-use volumes in sterile, tightly sealed vials. This minimizes freeze-thaw cycles. Store the aliquots at -20°C for several months.[1] It is advised to use the solution as soon as possible after preparation, as long-term storage of the solution is not recommended.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Recommended): To ensure accurate final concentrations and minimize DMSO toxicity to cells, it is best practice to perform an intermediate dilution.

-

Example: To prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium).

-

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.

-

Example for a 10 µM final concentration from a 10 mM stock: Perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium).

-

-

Mixing: Gently mix the final working solution by pipetting up and down or by swirling the culture plate.

-

Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.

Mandatory Visualizations

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for TNKS 22 in a Colorectal Cancer Cell Line Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TNKS 22, a potent and selective tankyrase inhibitor, in colorectal cancer (CRC) cell line models. The protocols detailed herein are designed to facilitate research into the mechanism of action and therapeutic potential of this compound and other tankyrase inhibitors in CRC.

Introduction

Tankyrase (TNKS) enzymes, TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family and are key positive regulators of the Wnt/β-catenin signaling pathway.[1] In many colorectal cancers, mutations in genes such as Adenomatous Polyposis Coli (APC) lead to the aberrant stabilization of β-catenin, promoting cell proliferation and tumor growth.[2][3] Tankyrases contribute to this by PARsylating (poly(ADP-ribosyl)ating) Axin, a crucial scaffold protein in the β-catenin destruction complex, targeting it for proteasomal degradation.[1] The subsequent disassembly of the destruction complex allows β-catenin to accumulate and translocate to the nucleus, where it activates target genes associated with cell proliferation and survival.[4]

This compound is a selective and orally active tankyrase inhibitor with high potency against both TNKS1 and TNKS2. By inhibiting the catalytic activity of tankyrases, this compound is expected to stabilize Axin, thereby promoting the degradation of β-catenin and inhibiting the downstream Wnt signaling cascade. This mechanism of action makes this compound a promising candidate for targeted therapy in Wnt-dependent cancers, particularly colorectal cancer.

While specific quantitative data for the anti-proliferative effects of this compound across a broad range of colorectal cancer cell lines are not extensively available in the public domain, the data presented in these notes for well-characterized tankyrase inhibitors like G007-LK and XAV939 can be used as a reference for designing and interpreting experiments with this compound, given their shared mechanism of action.

Data Presentation

The following tables summarize the inhibitory effects of representative tankyrase inhibitors on various colorectal cancer cell lines. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Anti-proliferative Activity of Representative Tankyrase Inhibitors in Colorectal Cancer Cell Lines

| Inhibitor | Cell Line | APC Status | GI50 / IC50 (µM) | Assay Duration | Reference |

| G007-LK | COLO-320DM | Mutant | 0.434 | 72 hours | [2] |

| G007-LK | SW403 | Mutant | Not specified | Not specified | [2] |

| G007-LK | DLD-1 | Mutant | >10 | Not specified | [3] |

| G007-LK | HCT-15 | Mutant | >10 | Not specified | [3] |

| XAV939 | COLO-205 | Mutant | 1.16 | 48 hours | |

| XAV939 | DLD-1 | Mutant | 2.45 | 48 hours | [5] |

| XAV939 | Caco-2 | Mutant | 15.3 | 6 days | |

| RK-287107 | COLO-320DM | Mutant | 0.449 | 72 hours | [2] |

| RK-287107 | SW403 | Mutant | Not specified | Not specified | [2] |

GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition.

Table 2: Effect of Tankyrase Inhibitors on Wnt/β-catenin Signaling Pathway Proteins

| Inhibitor | Cell Line | Treatment | Fold Change in Axin Protein Levels | Fold Change in β-catenin Protein Levels | Reference |

| G007-LK | SW480 | 100 nM, overnight | ~1.5-2.0 (AXIN1) | ~0.5-0.7 | [6] |

| G007-LK | SW480 | 100 nM, overnight | ~2.0-3.0 (AXIN2) | ~0.5-0.7 | [6] |

| XAV939 | SW480 | 20 µM, 24 hours | Increased | ~0.67 | [7] |

| XAV939 | SW620 | 20 µM, 24 hours | Increased | Decreased | [5] |

| IWR-1 | COLO-320DM | 3 µM, 16 hours | Increased (Axin2) | Decreased (active β-catenin) | [8] |